5,5-Dimethyl-3-(4-nitrophenylhydrazino)cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-(4-nitrophenylhydrazino)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Non-linear Optical Materials and Neurodegenerative Diseases : A study by Ivanova and Spiteller (2018) discussed the mechanisms of competitive dimerization within 3-[2-(X-substituted-phenyl)-vinyl]-5,5-dimethyl-cyclohex-2-enone. This compound shows potential applications in non-linear optical materials and neurodegenerative diseases (Ivanova & Spiteller, 2018).
Stereoselective Michael Addition Reactions : Areces et al. (1998) demonstrated stereoselective Michael addition reactions of 5-glyco-4-nitrocyclohex-1-enes, leading to the formation of epimeric unsaturated esters, which has implications in organic synthesis (Areces et al., 1998).
Ultrasound-Assisted Synthesis : Song et al. (2015) conducted a study on ultrasound-assisted one-pot synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives. This method offers high yields and environmental benefits, suggesting its utility in the synthesis of thioether derivatives (Song et al., 2015).
Dye-Sensitized Solar Cells : Wang et al. (2013) explored the use of iridium complexes with cyclohexenone derivatives as ligands in dye-sensitized solar cells. These complexes extend absorption response to lower energy bands and shift the maximum emission peak to deep red, highlighting their potential in solar energy applications (Wang et al., 2013).
Synthesis of Heterocycles : Majumdar, Samanta, and Basu (2003) reported on the regioselective heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxycyclohex-2-enone to produce bridged heterocycles, which could be useful in the synthesis of novel organic compounds (Majumdar, Samanta, & Basu, 2003).
Synthesis of Nitrogen-Containing Compounds : Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) as a -Enaminone scaffold for synthesizing nitrogen-containing compounds. This suggests potential therapeutic applications (Fatima et al., 2021).
Properties
IUPAC Name |
5,5-dimethyl-3-[2-(4-nitrophenyl)hydrazinyl]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2)8-11(7-13(18)9-14)16-15-10-3-5-12(6-4-10)17(19)20/h3-7,15-16H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASISCODCMVAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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